molecular formula C8H8FN3O2 B8164269 2-[(2-Fluoropyridin-3-yl)formamido]acetamide

2-[(2-Fluoropyridin-3-yl)formamido]acetamide

Cat. No.: B8164269
M. Wt: 197.17 g/mol
InChI Key: PZKCLCWVLAEUPE-UHFFFAOYSA-N
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Description

2-[(2-Fluoropyridin-3-yl)formamido]acetamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and development.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide is not well-documented. like other fluorinated pyridines, it is likely to interact with biological targets through its fluorine atom, which can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved in its action would require further research to elucidate .

Comparison with Similar Compounds

2-[(2-Fluoropyridin-3-yl)formamido]acetamide can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of additional functional groups, which can provide distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O2/c9-7-5(2-1-3-11-7)8(14)12-4-6(10)13/h1-3H,4H2,(H2,10,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKCLCWVLAEUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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